molecular formula C23H18ClIN2O3S B11042294 (5Z)-5-[6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione

(5Z)-5-[6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11042294
M. Wt: 564.8 g/mol
InChI Key: ZFKSGDWYRPMFSO-VLGSPTGOSA-N
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Description

The compound (5Z)-5-[6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a pyrroloquinoline core with a thiazolidinedione moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic synthesis

    Preparation of Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts such as palladium or copper.

    Halogenation: Introduction of the iodine atom at the 8-position is achieved through halogenation reactions using reagents like iodine and potassium iodide.

    Formation of Thiazolidinedione Moiety: The thiazolidinedione group is introduced via a condensation reaction between a thiazolidine derivative and a suitable diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrroloquinoline core using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms (chlorine and iodine) in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrroloquinoline and thiazolidinedione derivatives.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests possible activity as an anti-inflammatory, anti-cancer, or anti-diabetic agent.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases such as cancer, diabetes, and inflammatory disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.

Mechanism of Action

The mechanism of action of (5Z)-5-[6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, altering their activity and thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and iodine atoms, along with the specific arrangement of functional groups, makes This compound unique. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C23H18ClIN2O3S

Molecular Weight

564.8 g/mol

IUPAC Name

(5Z)-5-[9-(4-chlorophenyl)-6-iodo-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H18ClIN2O3S/c1-22(2)10-23(3,11-4-6-12(24)7-5-11)15-9-13(25)8-14-16(20(29)27(22)17(14)15)18-19(28)26-21(30)31-18/h4-9H,10H2,1-3H3,(H,26,28,30)/b18-16-

InChI Key

ZFKSGDWYRPMFSO-VLGSPTGOSA-N

Isomeric SMILES

CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\4/C(=O)NC(=O)S4)I)(C)C5=CC=C(C=C5)Cl)C

Canonical SMILES

CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=C4C(=O)NC(=O)S4)I)(C)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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